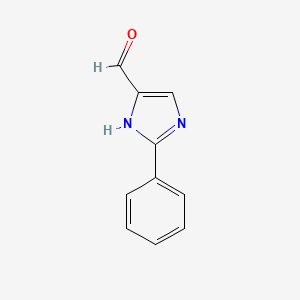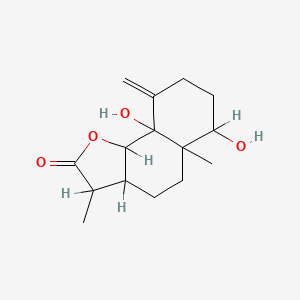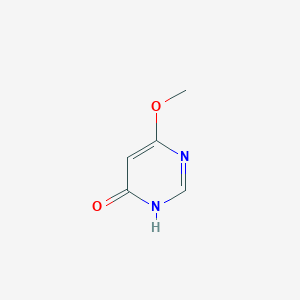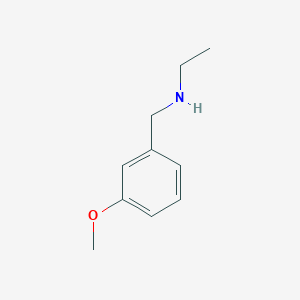
(4-Hydroxyphényl)(4-méthylpipérazin-1-yl)méthanone
Vue d'ensemble
Description
“(4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol .
Synthesis Analysis
The compound has been synthesized and evaluated in the search for new multi-target modulators to control pain and inflammation . The synthesis involved in vitro assays for COX-1, COX-2, and 5-LOX enzymes .Molecular Structure Analysis
The molecular formula of “(4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone” is C12H16N2O2 . The hydrochloride form of the compound has a molecular formula of C12H17ClN2O2 and a molecular weight of 256.72858 .Chemical Reactions Analysis
The compound has been found to inhibit COX-1, COX-2, and LOX-5 enzymes . It has shown antinociceptive and anti-inflammatory effects in acute animal models .Physical And Chemical Properties Analysis
The compound is a solid at 20°C . The hydrochloride form of the compound has a molecular weight of 256.72858 .Applications De Recherche Scientifique
Activité antibactérienne
Ce composé a été étudié pour son potentiel à inhiber la croissance bactérienne. Des simulations d'amarrage suggèrent qu'il pourrait cibler l'enzyme oxydoréductase, qui est essentielle au métabolisme bactérien .
Propriétés anti-inflammatoires
La recherche indique que ce composé pourrait avoir des effets anti-inflammatoires. Il a été comparé à la dexaméthasone, un médicament anti-inflammatoire connu, dans des modèles animaux .
Mécanisme D'action
Propriétés
IUPAC Name |
(4-hydroxyphenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-13-6-8-14(9-7-13)12(16)10-2-4-11(15)5-3-10/h2-5,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNUDVSZXGEJKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406295 | |
| Record name | (4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85858-94-2 | |
| Record name | (4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 85858-94-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key findings from the research on (4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone (LQFM202) in the context of pain and inflammation?
A1: The study titled "Pharmacological evaluation of antinociceptive and anti-inflammatory activities of LQFM202: a new piperazine derivative" [] investigated the potential of (4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone, designated as LQFM202, in managing pain and inflammation. While the abstract doesn't provide specific results, it highlights the study's focus on evaluating LQFM202's antinociceptive (pain-reducing) and anti-inflammatory properties. This suggests that the researchers were particularly interested in understanding how effectively this compound could alleviate pain and reduce inflammation, potentially paving the way for its development as a therapeutic agent.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate](/img/structure/B1587459.png)




